molecular formula C13H9N3O5 B1607001 3,5-dinitro-N-phenylbenzamide CAS No. 7461-51-0

3,5-dinitro-N-phenylbenzamide

Cat. No.: B1607001
CAS No.: 7461-51-0
M. Wt: 287.23 g/mol
InChI Key: JNIVGHFBGSNDHF-UHFFFAOYSA-N
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Description

3,5-Dinitro-N-phenylbenzamide is an organic compound with the molecular formula C13H9N3O5. It is characterized by the presence of two nitro groups (-NO2) attached to the benzene ring and an amide group (-CONH-) linked to a phenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dinitro-N-phenylbenzamide can be synthesized through the nitration of benzoic acid followed by the formation of the amide. The nitration process involves the reaction of benzoic acid with a mixture of concentrated sulfuric acid and fuming nitric acid at controlled temperatures to form 3,5-dinitrobenzoic acid . The resulting 3,5-dinitrobenzoic acid is then reacted with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The nitration and amide formation steps are optimized for industrial efficiency, including the use of continuous flow reactors and automated control systems.

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-N-phenylbenzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.

    Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) in aqueous solutions.

Major Products Formed

    Reduction: 3,5-Diamino-N-phenylbenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3,5-Dinitrobenzoic acid and aniline.

Mechanism of Action

The mechanism of action of 3,5-dinitro-N-phenylbenzamide involves its interaction with biological molecules and cellular pathways. The nitro groups are known to contribute to the compound’s antimicrobial activity by interfering with the synthesis of essential cellular components in microorganisms . The compound can also interact with specific enzymes and proteins, leading to the inhibition of their activity and subsequent cellular effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitrobenzoic acid: Similar in structure but lacks the amide group.

    3,5-Dinitrobenzamide: Similar but without the phenyl group attached to the amide nitrogen.

    3,5-Diamino-N-phenylbenzamide: A reduced form of 3,5-dinitro-N-phenylbenzamide with amino groups instead of nitro groups.

Uniqueness

This compound is unique due to the presence of both nitro groups and an amide linkage to a phenyl group. This combination of functional groups imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3,5-dinitro-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O5/c17-13(14-10-4-2-1-3-5-10)9-6-11(15(18)19)8-12(7-9)16(20)21/h1-8H,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIVGHFBGSNDHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323290
Record name 3,5-Dinitrobenzanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7461-51-0
Record name 3,5-Dinitro-N-phenylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7461-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dinitrobenzanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007461510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dinitrobenzanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403513
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Dinitrobenzanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 71 g of aniline was added 22.3 g of powdery 3,5-dinitrobenzoyl chloride with stirring. Generation of heat was observed until the temperature reached 50° C. A yellowish orange paste was obtained. The paste was stirred for 10 minutes and, then, when the liquid reaction mixture was poured into 1 l of water and the mixture was rendered acidic by concentrated hydrochloric acid (35%), a white precipitate was formed. The precipitate was recovered by filtration and dried to obtain 23.58 g of 3,5-dinitrobenzanilide (the yield was 84.6%).
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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